N-[3-(6-methanesulfonylpyridazin-3-yl)phenyl]-4-methyl-3-nitrobenzamide
Description
N-[3-(6-Methanesulfonylpyridazin-3-yl)phenyl]-4-methyl-3-nitrobenzamide is a benzamide derivative featuring a pyridazine core substituted with a methanesulfonyl group and a phenyl ring linked to a nitrobenzamide moiety. This compound is structurally characterized by:
- Nitrobenzamide substituent: The 4-methyl-3-nitrobenzamide group introduces strong electron-withdrawing effects (via the nitro group) and steric bulk, which may influence solubility, metabolic stability, and target affinity.
Properties
IUPAC Name |
4-methyl-N-[3-(6-methylsulfonylpyridazin-3-yl)phenyl]-3-nitrobenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N4O5S/c1-12-6-7-14(11-17(12)23(25)26)19(24)20-15-5-3-4-13(10-15)16-8-9-18(22-21-16)29(2,27)28/h3-11H,1-2H3,(H,20,24) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJCPZZLEFVCQPK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NC2=CC=CC(=C2)C3=NN=C(C=C3)S(=O)(=O)C)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N4O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-[3-(6-methanesulfonylpyridazin-3-yl)phenyl]-4-methyl-3-nitrobenzamide involves several stepsThe reaction conditions typically involve the use of catalysts, solvents, and specific temperature controls to ensure the desired product is obtained with high yield and purity . Industrial production methods may involve scaling up these reactions using continuous flow reactors and optimizing the reaction conditions for large-scale synthesis .
Chemical Reactions Analysis
N-[3-(6-methanesulfonylpyridazin-3-yl)phenyl]-4-methyl-3-nitrobenzamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can convert the nitro group to an amine group, resulting in different pharmacologically active derivatives.
Substitution: . Common reagents used in these reactions include hydrogen gas for reduction, nitric acid for nitration, and sulfuric acid for sulfonation. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
N-[3-(6-methanesulfonylpyridazin-3-yl)phenyl]-4-methyl-3-nitrobenzamide has several scientific research applications:
Biology: The compound is used in studies related to enzyme inhibition and protein-ligand interactions.
Industry: The compound is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-[3-(6-methanesulfonylpyridazin-3-yl)phenyl]-4-methyl-3-nitrobenzamide involves its interaction with specific molecular targets in the body. The compound is known to inhibit certain enzymes and proteins, leading to its pharmacological effects. For example, it may inhibit enzymes involved in inflammation or cancer cell proliferation . The exact molecular pathways and targets can vary depending on the specific application and the structure of the compound.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural and functional uniqueness is highlighted through comparisons with related derivatives:
Table 1: Structural and Functional Comparison
Key Observations
Functional Group Impact: The nitro group in the target compound distinguishes it from F261-0006 (sulfonamide) and I-6230/I-6232 (ester). Nitro groups enhance electrophilicity and may influence redox activity or metabolic stability compared to sulfonamides or esters .
Biological Activity: While the target compound lacks direct activity data, Compound 2 () demonstrates high BTK inhibition (IC₅₀ = 7 nM) with superior kinase selectivity over 35 tested kinases. F261-0006 is a screening compound, implying its utility in early-stage drug discovery for kinase-related pathways .
Physicochemical Properties :
- The nitrobenzamide moiety in the target compound may reduce solubility compared to sulfonamide or ester analogs (e.g., I-6230/I-6232) due to increased hydrophobicity .
- Crystallographic data for 4-nitro-N-(3-nitrophenyl)benzamide () reveal planar aromatic systems and intermolecular hydrogen bonding, which could inform the target compound’s solid-state behavior .
Synthetic Accessibility :
- The synthesis of nitrobenzamides (e.g., ) typically involves acylation of anilines with nitrobenzoyl chlorides. The target compound’s pyridazine core may require Suzuki-Miyaura coupling or similar cross-coupling strategies, as seen in .
Biological Activity
N-[3-(6-methanesulfonylpyridazin-3-yl)phenyl]-4-methyl-3-nitrobenzamide is a synthetic compound that belongs to the class of organic molecules known as phenylpyridazines. This compound has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article compiles diverse research findings, case studies, and data tables to provide a comprehensive overview of its biological activity.
Chemical Structure and Properties
The compound's structure can be depicted as follows:
- IUPAC Name: N-methyl-N-(3-{6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}phenyl)acetamide
- Molecular Formula: C20H17N5O
- Molecular Weight: 343.38 g/mol
Biological Activity Overview
Research indicates that this compound exhibits significant biological activity, particularly in anti-tumor and anti-inflammatory contexts.
Anti-Tumor Activity
A series of studies have evaluated the anti-tumor properties of similar nitrobenzamide derivatives. For instance, a related compound demonstrated potent inhibitory activities against various cancer cell lines, including HCT-116 and MDA-MB435. The GI50 values for these compounds ranged from 1.904 to 2.111 micromoles per liter (µmol/L), indicating substantial cytotoxic effects against these cancer types .
Structure-Activity Relationship (SAR)
The structure-activity relationship (SAR) analysis suggests that modifications in the nitrobenzamide structure significantly influence biological activity. Compounds with specific substitutions at the 4-position on the benzamide ring exhibited enhanced anti-tumor efficacy. The presence of electron-withdrawing groups was found to increase potency against cancer cell lines .
Case Studies
Several case studies highlight the effectiveness of similar compounds in clinical settings:
- Case Study 1: In Vitro Evaluation
- Case Study 2: Mechanistic Insights
Table 1: Biological Activity Summary
| Compound Name | Cell Line | GI50 (µmol/L) | Notes |
|---|---|---|---|
| Compound A | HCT-116 | 1.904 | Potent anti-tumor activity |
| Compound B | MDA-MB435 | 2.111 | Significant cytotoxic effects |
| Compound C | HL-60 | 1.993 | Enhanced efficacy with modifications |
Table 2: Structure-Activity Relationship Data
| Substitution Position | Substitution Type | Effect on Activity |
|---|---|---|
| 4 | Electron-withdrawing | Increased potency |
| 4 | Electron-donating | Decreased potency |
| 3 | Alkyl group | Variable effects observed |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
